LY 395756
Overview
Description
LY395756 is a compound that acts as an agonist at metabotropic glutamate receptor 2 and an antagonist at metabotropic glutamate receptor 3. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia and anxiety .
Mechanism of Action
Target of Action
LY 395756, also known as (1S,2S,4R,5R,6S)-rel-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid, LY 541850, (+/-)-LY 395756, or LY395756, primarily targets the mGlu2 and mGlu3 receptors . These receptors are part of the metabotropic glutamate receptor family, which plays a crucial role in neuronal signaling .
Mode of Action
This compound acts as an agonist of the mGlu2 receptor and an antagonist of the mGlu3 receptor . As an agonist, it activates the mGlu2 receptor, while as an antagonist, it inhibits the activation of the mGlu3 receptor .
Biochemical Pathways
The activation and inhibition of mGlu2 and mGlu3 receptors respectively by this compound influence various neuronal signaling pathways . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound exhibits an unexpected mGlu2 agonist/mGlu3 antagonist pharmacological profile . This indicates that it may interact with metabotropic glutamate 2 (mGlu2) and 3 (mGlu3) receptors, potentially influencing their activity .
Cellular Effects
Given its potential interaction with mGlu2 and mGlu3 receptors, it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may bind to mGlu2 and mGlu3 receptors, potentially influencing their activity
Preparation Methods
The synthesis of LY395756 involves several steps, including the formation of a bicyclic structure with amino and carboxylic acid functional groups. . Industrial production methods for LY395756 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
LY395756 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: LY395756 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Chemistry: As a tool to study metabotropic glutamate receptors and their role in neurotransmission.
Biology: To investigate the effects of modulating glutamate receptors on cellular signaling pathways.
Medicine: For its potential therapeutic effects in treating neurological and psychiatric disorders such as schizophrenia and anxiety
Industry: Potential applications in the development of new therapeutic agents targeting glutamate receptors.
Comparison with Similar Compounds
LY395756 is unique in its dual action as an agonist at metabotropic glutamate receptor 2 and an antagonist at metabotropic glutamate receptor 3. Similar compounds include:
DCG-IV: A mixed agonist at metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3.
LY354740: An agonist at metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3. LY395756 differs from these compounds in its ability to selectively modulate the activity of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, making it a valuable tool for studying the distinct roles of these receptors
Properties
IUPAC Name |
(1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4+,5+,6+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZICWQBFTOJX-QNDZYWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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